molecular formula C16H15BrN2O4 B14802949 2-(4-bromo-2-methylphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

2-(4-bromo-2-methylphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B14802949
M. Wt: 379.20 g/mol
InChI Key: PUDHMPBYORHQRZ-QGMBQPNBSA-N
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Description

2-(4-bromo-2-methylphenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide typically involves the following steps:

    Formation of the hydrazide: This can be achieved by reacting 2-(4-bromo-2-methylphenoxy)acetic acid with hydrazine hydrate under reflux conditions.

    Condensation reaction: The resulting hydrazide is then reacted with 2,4-dihydroxybenzaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide
  • 2-(4-fluoro-2-methylphenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide
  • 2-(4-iodo-2-methylphenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide

Uniqueness

2-(4-bromo-2-methylphenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific substitution pattern on the phenoxy and benzylidene moieties also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C16H15BrN2O4

Molecular Weight

379.20 g/mol

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15BrN2O4/c1-10-6-12(17)3-5-15(10)23-9-16(22)19-18-8-11-2-4-13(20)7-14(11)21/h2-8,20-21H,9H2,1H3,(H,19,22)/b18-8+

InChI Key

PUDHMPBYORHQRZ-QGMBQPNBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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